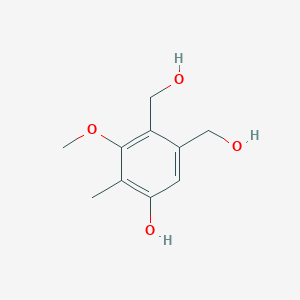

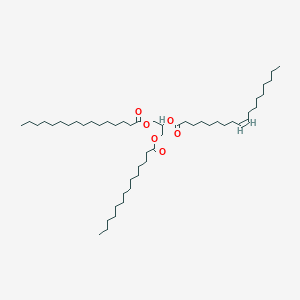

![molecular formula C32H52O2 B3026008 [(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-五甲基-17-[(2R)-6-甲基庚-5-烯-2-基]-2,3,5,6,7,11,12,15,16,17-十氢-1H-环戊[a]菲并蒽-3-基]乙酸盐 CAS No. 13879-04-4](/img/structure/B3026008.png)

[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-五甲基-17-[(2R)-6-甲基庚-5-烯-2-基]-2,3,5,6,7,11,12,15,16,17-十氢-1H-环戊[a]菲并蒽-3-基]乙酸盐

描述

Euphol acetate is a triterpenoid that has been found in Euphorbia species and has diverse biological activities. It reduces sodium fluorescein uptake by CHO cells expressing organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3 to 29.2 and 40.2% of controls, respectively, when used at a concentration of 10 μM. Euphol acetate (50 and 100 μg/ml) induces mortality in 40% of B. glabrata snails.

(3beta,13alpha,14beta,17alpha)-Lanosta-8,24-dien-3-ol, acetate is a natural product found in Marshallia obovata and Relhania calycina with data available.

科学研究应用

晶体结构和分子相互作用

- 对类似化合物(如 5,22-固甾二烯-3β-基对甲苯磺酸盐)的研究探索了它们的晶体结构和超分子相互作用,这与了解类固醇化合物的性质相关 (Ketuly 等人,2010)。

- 对 24-甲基羊毛甾-7,25-二烯-3-酮的研究提供了对类似化合物构象和环结构的见解,有助于理解它们的化学行为 (Hussain 等人,2010)。

类固醇系统和生物活性

- 对 3β-乙酰氧基雄甾-5,16-二烯-17-基三氟甲磺酸盐等化合物的研究(它们具有稠合的四环类固醇系统)可以提供对类固醇化合物生物活性的见解 (周等人,2015)。

潜在治疗用途

- 对草药治疗金黄色葡萄球菌感染的计算机辅助筛选已经确定了芦荟和印楝中的活性成分,这些成分与所讨论的化合物在结构上相似。这些发现表明类固醇化合物具有潜在的抗菌特性 (Skariyachan 等人,2011)。

- 从结构相似的化合物中使用的脱氧胆酸合成肝 X 受体激动剂表明在调节胆固醇代谢和治疗相关疾病中具有潜在应用 (Ching,2013)。

抗菌和抗肿瘤活性

- 对从 Lepleae mayombensis 根部分离出的化学成分(包括具有相似结构特征的化合物)的研究证明了抗菌和抗肿瘤活性。这表明所讨论的化合物在这些领域的可能应用 (Sidjui 等人,2015)。

合成和结构研究

- 脱氧胆酸钠的三有机锡 (IV) 衍生物的合成和结构解析提供了对类似类固醇化合物的结构特性和潜在应用的见解 (Shaheen 等人,2014)。

作用机制

- Primary Targets : Euphol acetate primarily targets glioma cells, specifically glioblastoma (GBM), which is the most aggressive type of brain tumor .

- Euphol acetate induces autophagy, a cellular process that leads to self-degradation of damaged components. It activates the autophagy-associated protein LC3-II and promotes the formation of acidic vesicular organelles. Bafilomycin A1 enhances this cytotoxicity .

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

Euphol acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress TGF-β signaling by inducing TGF-β receptor movement into lipid-raft microdomains and degrading TGF-β receptors . Euphol acetate also inhibits the activity of monoacylglycerol lipase (MGL) through a reversible mechanism .

Cellular Effects

Euphol acetate has significant effects on various types of cells and cellular processes. It exerts cytotoxic effects on cancer cell lines, reducing both proliferation and cell motility . Euphol acetate also influences cell function by activating autophagy-associated cell death .

Molecular Mechanism

At the molecular level, Euphol acetate exerts its effects through several mechanisms. It induces the movement of TGF-β receptors into lipid-raft microdomains, leading to the degradation of these receptors . This results in the suppression of TGF-β signaling . Euphol acetate also activates autophagy-associated cell death, which contributes to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Euphol acetate change over time. It has been observed to have concentration-dependent cytotoxic effects on cancer cell lines . The expression of the autophagy-associated protein LC3-II and acidic vesicular organelle formation were markedly increased over time, with Bafilomycin A1 potentiating cytotoxicity .

Metabolic Pathways

It is known to inhibit the activity of MGL, suggesting that it may interact with lipid metabolism pathways .

属性

IUPAC Name |

[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPPJGMMIYJVBR-KMDRULEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

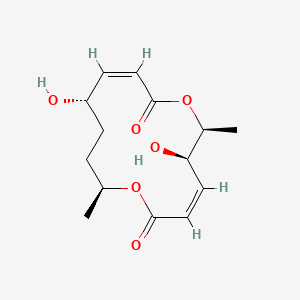

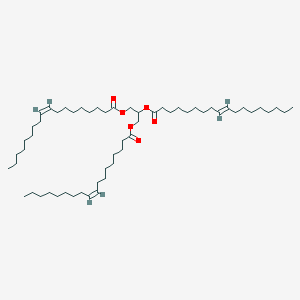

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

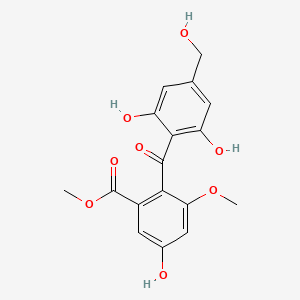

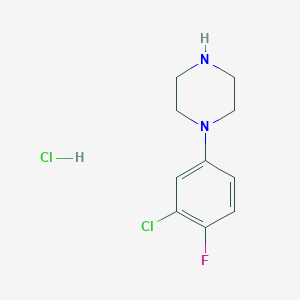

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

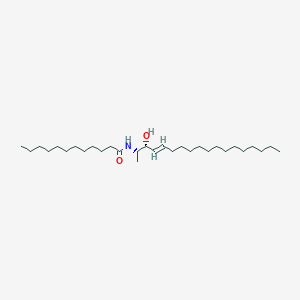

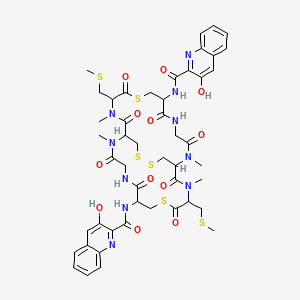

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)